![molecular formula C19H13ClFN3S B3400279 4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-73-8](/img/structure/B3400279.png)
4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Overview
Description
4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a compound that belongs to the class of pyrazolopyrazine derivatives. It has been studied extensively for its potential use in scientific research applications due to its unique properties.
Mechanism of Action
Mode of Action
Based on its structure, it may act through a nucleophilic substitution mechanism, where the compound could react with electrophilic sites on its target
Biochemical Pathways
Given its potential nucleophilic substitution mechanism, it may interfere with the normal functioning of proteins or enzymes, thereby affecting the associated biochemical pathways .
Pharmacokinetics
Therefore, its bioavailability and the impact of its ADME properties on its pharmacological effects are currently unknown .
Result of Action
It has been identified as a potential anti-epileptic agent in chemically- or genetically-induced epileptic zebrafish and mouse models .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine in lab experiments include its potent inhibitory effects on enzymes and receptors, as well as its ability to modulate various physiological processes. However, its limitations include the need for careful dosing and monitoring to avoid potential toxicity and side effects.
Future Directions
There are many potential future directions for research involving 4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine, including:
- Further exploration of its inhibitory effects on specific enzymes and receptors
- Investigation of its potential as a therapeutic agent for various diseases and conditions
- Development of more efficient and cost-effective synthesis methods
- Study of its pharmacokinetics and pharmacodynamics in animal and human models
Conclusion:
In conclusion, 4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a promising compound that has been extensively studied for its potential use in scientific research applications. Its unique properties and potent inhibitory effects on enzymes and receptors make it a promising candidate for drug discovery and development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine has been extensively studied for its potential use in scientific research applications. It has been shown to have potent inhibitory effects on various enzymes and receptors, making it a promising candidate for drug discovery and development.
properties
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-16-10-15(21)7-6-14(16)12-25-19-18-11-17(13-4-2-1-3-5-13)23-24(18)9-8-22-19/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSMRNGLBNODFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.